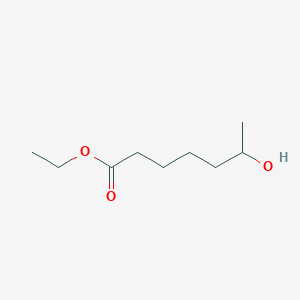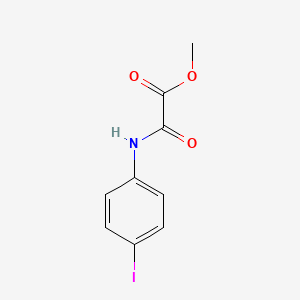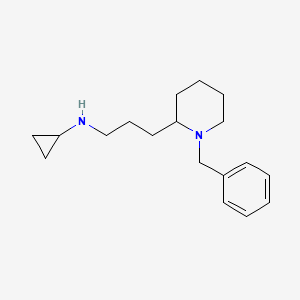
Ammonium borate phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium borate phosphate is an inorganic compound that combines the properties of borate, phosphate, and ammonium ions. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. It is known for its stability, solubility in water, and ability to act as a buffer, making it a versatile material for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium borate phosphate can be synthesized through the reaction of boric acid (H₃BO₃), ammonium hydroxide (NH₄OH), and phosphoric acid (H₃PO₄). The reaction typically involves mixing these reagents in aqueous solution under controlled conditions to prevent decomposition. The general reaction is as follows: [ \text{H₃BO₃} + \text{NH₄OH} + \text{H₃PO₄} \rightarrow \text{(NH₄)₃(BO₃)(PO₄)} + \text{H₂O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the high-temperature method, where ingredients are heated together at atmospheric pressure to produce anhydrous products. Another method is the boron flux method, which involves dissolving ingredients such as ammonium phosphate and metal carbonate in an excess of molten boric acid .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium borate phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Substitution: This compound can undergo substitution reactions where one or more of its ions are replaced by other ions or molecules.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are common oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution Reactions: These reactions often involve acids or bases to facilitate the exchange of ions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate and phosphate derivatives, while reduction could produce ammonia and boric acid .
Aplicaciones Científicas De Investigación
Ammonium borate phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions and analytical techniques due to its pH stabilizing properties.
Biology: In biological systems, it serves as a buffer in biochemical assays and experiments.
Medicine: Its buffering capacity makes it useful in pharmaceutical formulations and medical diagnostics.
Industry: It is employed in the manufacture of ceramics, fire retardants, and certain types of glass.
Mecanismo De Acción
The mechanism by which ammonium borate phosphate exerts its effects is primarily through its buffering capacity. It stabilizes the pH of solutions by neutralizing acids and bases, thus maintaining a consistent pH environment. This property is crucial in various chemical and biological processes where pH control is essential. The molecular targets and pathways involved include interactions with hydrogen ions (H⁺) and hydroxide ions (OH⁻), which are key to its buffering action .
Comparación Con Compuestos Similares
Ammonium Borate: This compound shares similar buffering properties but lacks the phosphate component.
Ammonium Phosphate: It is primarily used as a fertilizer and in fire retardants but does not have the borate component.
Borate Phosphate: This compound contains both borate and phosphate ions but does not include ammonium.
Uniqueness: Ammonium borate phosphate is unique in that it combines the properties of borate, phosphate, and ammonium ions, making it a versatile compound with a wide range of applications. Its ability to act as a buffer, stabilize pH, and participate in various chemical reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
57158-30-2 |
|---|---|
Fórmula molecular |
BH24N6O7P |
Peso molecular |
262.02 g/mol |
Nombre IUPAC |
hexaazanium;borate;phosphate |
InChI |
InChI=1S/BO3.6H3N.H3O4P/c2-1(3)4;;;;;;;1-5(2,3)4/h;6*1H3;(H3,1,2,3,4)/q-3;;;;;;;/p+3 |
Clave InChI |
NGDKRMFLHXCGMU-UHFFFAOYSA-Q |
SMILES canónico |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B13960032.png)
![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)












